molecular formula C19H18N4O2S B2429796 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097930-53-3

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2429796
CAS No.: 2097930-53-3
M. Wt: 366.44
InChI Key: RCTRXFDYZHISGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetically designed heterocyclic compound incorporating both pyridine and quinoxaline ring systems linked through a pyrrolidine-containing chain. This molecular architecture is characteristic of compounds investigated for potential biological activity in neuroscience research . The structure combines a pyridinylsulfanyl moiety with a quinoxalinyloxy-pyrrolidine unit, creating a multifunctional scaffold suitable for exploration in medicinal chemistry and drug discovery programs. The presence of both hydrogen bond acceptors and aromatic systems suggests potential for target engagement with various enzyme families and receptors . Compounds featuring pyrrolidine and quinoxaline substructures have demonstrated significant research applications across multiple domains . Pyrrolidine derivatives have been investigated as potent and selective histamine-3 receptor antagonists with potential applications in neuroscience , while quinoxaline-containing molecules represent important scaffolds in medicinal chemistry with diverse biological activities. The specific substitution pattern and molecular connectivity in this compound make it a valuable chemical tool for researchers studying receptor-ligand interactions, enzyme inhibition, and structure-activity relationships. This product is provided exclusively For Research Use Only. It is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material according to appropriate laboratory safety protocols, including the use of personal protective equipment. Proper storage conditions and stability information are provided in the accompanying certificate of analysis.

Properties

IUPAC Name

2-pyridin-4-ylsulfanyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-19(13-26-15-5-8-20-9-6-15)23-10-7-14(12-23)25-18-11-21-16-3-1-2-4-17(16)22-18/h1-6,8-9,11,14H,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTRXFDYZHISGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable amine and an aldehyde or ketone.

    Introduction of the Quinoxaline Moiety: Through nucleophilic substitution or coupling reactions.

    Attachment of the Pyridine Ring: Via a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the quinoxaline or pyridine rings.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one: can be compared with other compounds containing pyridine, quinoxaline, and pyrrolidine moieties.

Uniqueness

    Structural Features: The combination of these three moieties in a single molecule may confer unique biological activities or chemical properties.

    Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a lead compound in drug discovery.

Biological Activity

The compound 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into its key components:

  • Pyridine ring : Contributes to the compound's ability to interact with biological targets.
  • Quinoxaline moiety : Known for its diverse pharmacological properties.
  • Pyrrolidine ring : Often involved in modulating biological activity.

Research indicates that this compound may function through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which play critical roles in cell signaling and proliferation. For instance, quinoxaline derivatives have demonstrated activity against VEGFR-2, a key player in angiogenesis and tumor growth .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting nitric oxide production in macrophages, suggesting potential use in inflammatory diseases .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties, particularly through the inhibition of pathways involved in cancer cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of similar compounds:

Activity Type Target/Pathway IC50 Value (µM) Reference
VEGFR-2 InhibitionAngiogenesis1.0
Nitric Oxide ProductionInflammation0.5
Sirtuin InhibitionCancer Cell Proliferation0.8

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Studies : A study on quinoxaline derivatives indicated significant inhibition of cancer cell lines, with some compounds showing IC50 values in the low micromolar range. These results suggest that modifications to the quinoxaline structure can enhance anticancer activity .
  • Anti-inflammatory Research : Another investigation into pyrazolo[4,3-c]quinoline derivatives demonstrated their ability to inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression, leading to reduced inflammation in vitro . This mechanism could be relevant for the pyridinyl sulfanyl compound as well.
  • Kinase Inhibition Studies : Research on small molecule kinase inhibitors has shown that modifications to the pyridine and quinoxaline structures can lead to potent inhibitors of various kinases involved in cancer progression . This aligns with the proposed mechanisms for the compound .

Q & A

Q. What are the standard synthetic routes for 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine ring and sequential introduction of quinoxaline and pyridinylsulfanyl groups. Key steps include:
  • Nucleophilic substitution for sulfanyl group attachment (e.g., using thiols under basic conditions).
  • Coupling reactions to link the pyrrolidine and quinoxaline moieties, often requiring catalysts like Pd for cross-coupling .
  • Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reaction efficiency. Reactions are conducted under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediates .
  • Yield improvement : Adjusting temperature (60–100°C) and stoichiometric ratios (e.g., 1:1.2 for nucleophilic agents) enhances purity and output .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with pyridinyl protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) and pyrrolidine carbons at δ 45–60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at ~450–470 Da) and detects impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing pyridinylsulfanyl with thiophene) and compare bioactivity. For example, the 2,4-dimethylphenyl group in analogs enhances enzyme inhibition .
  • Targeted Assays : Use kinase inhibition or apoptosis assays to quantify activity against specific targets (e.g., EGFR or Bcl-2) .
  • Data Normalization : Account for variability in assay conditions (e.g., cell line differences, IC₅₀ calculation methods) by replicating experiments with standardized protocols .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to enhance solubility without compromising membrane permeability.
  • Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfanyl or ethanone groups) and stabilize via fluorination or steric hindrance .
  • In Vivo Testing : Use rodent models to assess bioavailability and half-life, with dose optimization based on compartmental pharmacokinetic modeling .

Key Considerations for Experimental Design

  • Reproducibility : Document inert atmosphere protocols (e.g., glovebox vs. Schlenk line) to minimize batch-to-batch variability .
  • Contradiction Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms that may affect biological activity .
  • Degradation Studies : Monitor compound stability under accelerated conditions (40°C/75% RH) to guide storage recommendations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.